molecular formula C20H25N3O2 B15258055 Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B15258055
M. Wt: 339.4 g/mol
InChI Key: BSUUCFHCPHWXCZ-UHFFFAOYSA-N
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Description

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds containing the pyrrole ring, which are known for their diverse biological activities.

    Spirocyclic Compounds: Molecules with spirocyclic structures, which often exhibit unique chemical and biological properties.

Uniqueness

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its combination of a pyrrole ring and a spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

benzyl 3-(1-methylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C20H25N3O2/c1-22-10-7-17(13-22)18-20(15-21-18)8-11-23(12-9-20)19(24)25-14-16-5-3-2-4-6-16/h2-7,10,13,18,21H,8-9,11-12,14-15H2,1H3

InChI Key

BSUUCFHCPHWXCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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